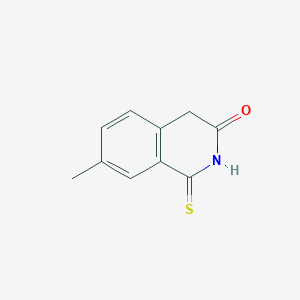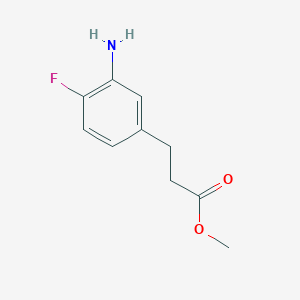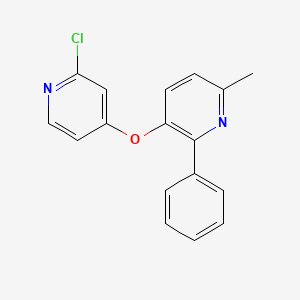
3-(2-Chloropyridin-4-yl)oxy-6-methyl-2-phenyl-pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-Chloro-4-pyridinyl)oxy]-6-methyl-2-phenylpyridine is a complex organic compound that features a pyridine ring substituted with a chloro group and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chloro-4-pyridinyl)oxy]-6-methyl-2-phenylpyridine typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and high functional group tolerance . The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild, often conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The use of high-purity reagents and catalysts is crucial to achieve the desired product yield and purity.
化学反応の分析
Types of Reactions
3-[(2-Chloro-4-pyridinyl)oxy]-6-methyl-2-phenylpyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the chloro group or reduce other functional groups present in the molecule.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction could result in dechlorinated derivatives.
科学的研究の応用
3-[(2-Chloro-4-pyridinyl)oxy]-6-methyl-2-phenylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
作用機序
The mechanism of action of 3-[(2-Chloro-4-pyridinyl)oxy]-6-methyl-2-phenylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
Similar Compounds
2-Chloro-4-pyridinyl)oxy]-6-methyl-2-phenylpyridine: Similar in structure but with different substitution patterns.
3-Chloro-6-[(2-chloro-3-pyridinyl)oxy]pyridazine: Another compound with a pyridine ring and chloro substituents, used in similar applications.
Uniqueness
3-[(2-Chloro-4-pyridinyl)oxy]-6-methyl-2-phenylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C17H13ClN2O |
|---|---|
分子量 |
296.7 g/mol |
IUPAC名 |
3-(2-chloropyridin-4-yl)oxy-6-methyl-2-phenylpyridine |
InChI |
InChI=1S/C17H13ClN2O/c1-12-7-8-15(21-14-9-10-19-16(18)11-14)17(20-12)13-5-3-2-4-6-13/h2-11H,1H3 |
InChIキー |
IUBYAVDTVWTPFR-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(C=C1)OC2=CC(=NC=C2)Cl)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


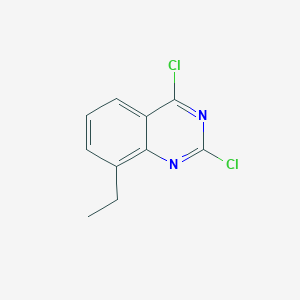
![Imidazoline, 2-[3-(2-hydroxynaphthyl)]-](/img/structure/B13986197.png)
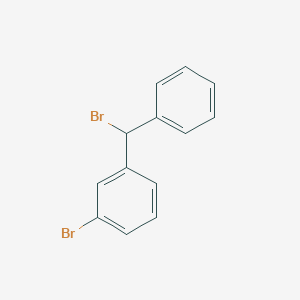

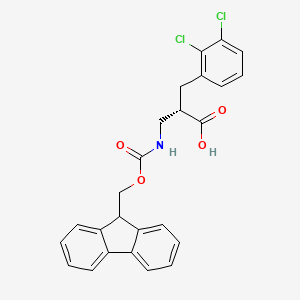

![3-[(2S)-1-Methyl-2-pyrrolidinyl]-5-(tributylstannyl)pyridine](/img/structure/B13986220.png)
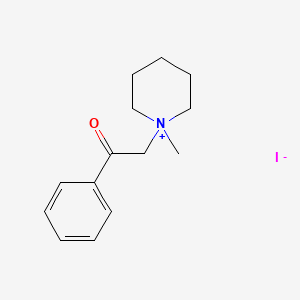
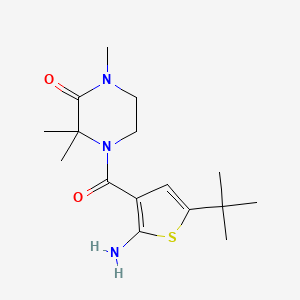
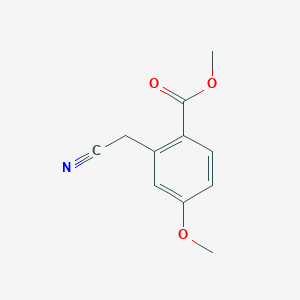
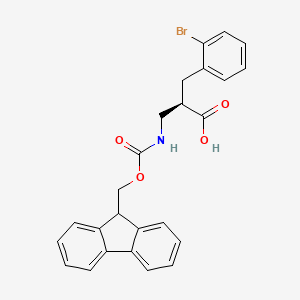
![5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridine-3-carboxamide](/img/structure/B13986240.png)
